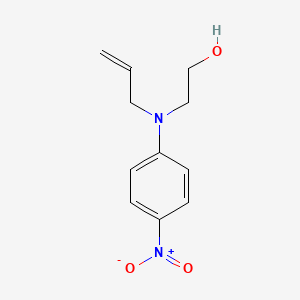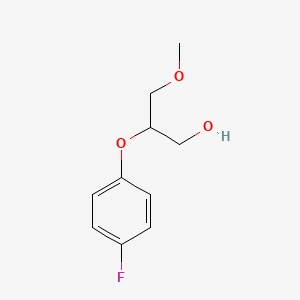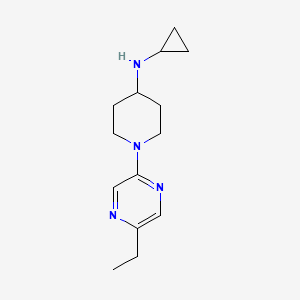
5-bromo-N'-hydroxypyridine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N’-hydroxypyridine-3-carboximidamide is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a hydroxyl group at the N’ position, and a carboximidamide group at the 3rd position. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-methoxypyridine with hydrobromic acid under reflux conditions to yield 3-bromo-5-hydroxypyridine . This intermediate can then be further reacted with appropriate reagents to introduce the carboximidamide group.
Industrial Production Methods
Industrial production of 5-bromo-N’-hydroxypyridine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-bromo-N’-hydroxypyridine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-bromo-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboximidamide group can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-ethylhexyloxy)pyridine-2-carboximidamide
- N-(2-ethylhexyloxy)pyridine-3-carboximidamide
- N-(2-ethylhexyloxy)pyridine-4-carboximidamide
- N-decyloxypyridine-2-carboximidamide
- N-decyloxypyridine-3-carboximidamide
- N-decyloxypyridine-4-carboximidamide
Uniqueness
5-bromo-N’-hydroxypyridine-3-carboximidamide is unique due to the presence of the bromine atom at the 5th position, which imparts specific reactivity and properties. The combination of the hydroxyl and carboximidamide groups further enhances its versatility in chemical reactions and biological interactions .
Propriétés
Numéro CAS |
453565-56-5 |
|---|---|
Formule moléculaire |
C6H6BrN3O |
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
5-bromo-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(8)10-11/h1-3,11H,(H2,8,10) |
Clé InChI |
CYHQPUQBUYMCMW-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=NC=C1Br)/C(=N/O)/N |
SMILES canonique |
C1=C(C=NC=C1Br)C(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B8279480.png)
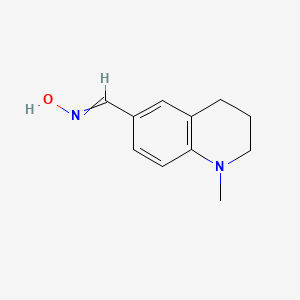
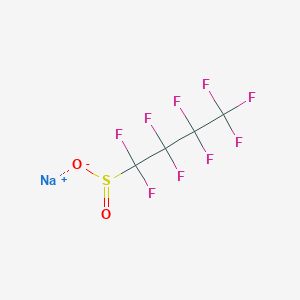


![Ethyl 1-[(5-bromopyrimidin-2-yl)methyl]-4-methyl-piperidine-4-carboxylate](/img/structure/B8279538.png)
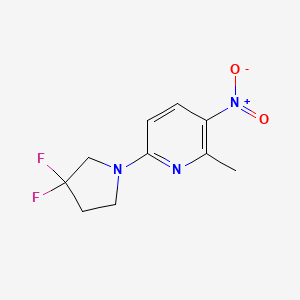
![[(2S)-3-(4-Hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B8279545.png)
